4-Fluorobenzyl N3-Substitution vs. Non-Fluorinated N3-Benzyl: Metabolic Stability Enhancement
In the 3,4-dihydroquinazoline derivative series evaluated by Kim et al. (2017), compound 8h (KCP10068F), which contains a 4-fluorobenzyl amide substituent, demonstrated approximately a 2-fold increase in liver microsomal stability in both rat and human species compared to the non-fluorinated lead compound KYS05090S [1]. While this is not a direct measurement on the target compound itself, the structural homology—specifically the 4-fluorobenzyl group attached to the dihydroquinazolinone core—supports the inference that the 4-fluorobenzyl substituent at N3 in CAS 941895-38-1 confers a metabolic stability advantage over non-fluorinated N3-benzyl analogs such as (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea (CAS 899984-34-0).
| Evidence Dimension | Liver microsomal metabolic stability (fold-change vs. non-fluorinated comparator) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-fluorobenzyl-containing analog 8h (KCP10068F) |
| Comparator Or Baseline | KYS05090S (non-fluorinated lead); analog 8h showed ~2-fold increased stability in rat and human liver microsomes |
| Quantified Difference | ~2-fold increase in metabolic stability for 4-fluorobenzyl-containing analog vs. non-fluorinated comparator |
| Conditions | Rat and human liver microsomal stability assay (Kim et al., Bioorg. Med. Chem. 2017) |
Why This Matters
Enhanced metabolic stability directly impacts compound half-life in biological assays and in vivo models, making the 4-fluorobenzyl substitution a critical differentiator for procurement decisions when metabolic liability is a concern.
- [1] Kim, J. H., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry, 25(17), 4656-4664. PMID: 28720332. View Source
